molecular formula C16H12O3 B14631733 3(2H)-Furanone, 2-hydroxy-2,4-diphenyl- CAS No. 54585-24-9

3(2H)-Furanone, 2-hydroxy-2,4-diphenyl-

Cat. No.: B14631733
CAS No.: 54585-24-9
M. Wt: 252.26 g/mol
InChI Key: AVBZQFAUOVMQRG-UHFFFAOYSA-N
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Description

Contextualization within Furanone Chemistry

Furanones are a class of five-membered heterocyclic compounds that are of significant interest in both synthetic and biological chemistry. rsc.org Their structure, reactivity, and prevalence in natural products make them a focal point of extensive research.

Furanones, also known as oxolanones, are lactones derived from furan. They exist as several constitutional isomers, distinguished by the position of the carbonyl group and the double bond within the five-membered ring. The three primary isomers are 2(3H)-furanone, 2(5H)-furanone, and 3(2H)-furanone. foreverest.netresearchgate.net

2(5H)-Furanones : In this isomer, the carbonyl group is at the C2 position, and the double bond is between C3 and C4. It is a butenolide and is considered the most thermodynamically stable of the furanone isomers. researchgate.netnih.gov

2(3H)-Furanones : This isomer also has a carbonyl group at the C2 position, but the double bond is located between C4 and C5. It is a tautomer of the 2(5H)-furanone. researchgate.netnih.gov Theoretical studies show that heating the 2(3H)-furanone can convert it to the more stable 2(5H)-isomer via a ring-opening mechanism. researchgate.netatu.ie

3(2H)-Furanones : This subclass features the carbonyl group at the C3 position. foreverest.netnih.gov The positions available for substitution on this core structure are C2, C4, and C5, allowing for a wide variety of derivatives. foreverest.net The subject of this article, 2-hydroxy-2,4-diphenyl-3(2H)-furanone, is a derivative of this isomeric scaffold.

The table below summarizes the core structures of these furanone isomers.

IsomerStructureIUPAC NameMolecular FormulaMolar Mass
2(3H)-Furanone OO3H-furan-2-oneC₄H₄O₂84.07 g/mol
2(5H)-Furanone OOFuran-2(5H)-oneC₄H₄O₂84.07 g/mol
3(2H)-Furanone OFuran-3(2H)-oneC₄H₄O₂84.07 g/mol

Note: The simplified diagrams illustrate the ring structure and position of heteroatoms without detailing double bonds for clarity.

The 3(2H)-furanone scaffold is a prominent structural feature in numerous biologically active natural products. nih.gov This has driven significant interest in the synthesis and study of its derivatives.

Key areas of significance include:

Natural Products and Biological Activity : The 3(2H)-furanone unit is the core of many natural compounds, some of which exhibit antitumor activity, such as geiparvarin (B191289) and jatrophone. nih.govresearchgate.net This biological relevance makes them attractive targets for total synthesis and medicinal chemistry research.

Flavor and Aroma Chemistry : Substituted 4-hydroxy-3(2H)-furanones are exceptionally important aroma compounds. researchgate.net For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) is a key flavor compound in fruits like strawberries and pineapples, imparting a characteristic sweet, caramel-like scent. foreverest.netnih.gov Its methyl ether, 2,5-dimethyl-4-methoxy-3(2H)-furanone (mesifurane), is also a significant flavorant. nih.gov

Synthetic Building Blocks : The reactivity of the 3(2H)-furanone ring allows it to serve as a versatile intermediate in organic synthesis. A wide array of synthetic methodologies has been developed for their construction, including gold-catalyzed cyclizations of γ-hydroxyalkynones, base-induced intramolecular cyclizations, and rhodium/palladium-catalyzed cascade reactions. organic-chemistry.org These methods enable the creation of highly substituted furanones for further chemical elaboration. organic-chemistry.org

Functional Materials : Researchers have explored the use of the 3(2H)-furanone skeleton as a scaffold for novel fluorescent organic dyes. rsc.orgresearchgate.net By attaching suitable chromophores, chemists can create molecules with interesting photophysical properties for potential bio-analytical applications. rsc.org

Historical Perspective of 2-Hydroxy-3(2H)-Furanone Chemistry

The history of hydroxy-substituted 3(2H)-furanones is closely linked to food and flavor chemistry. While specific historical records for the 2-hydroxy substitution are not as prominent as for the 4-hydroxy derivatives, the study of the latter provides the foundational context for the class.

The breakthrough in this area came in 1960, when 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, or Furaneol®) was first identified as a product of the Maillard reaction—a series of complex chemical reactions between amino acids and reducing sugars that occurs with heating. nih.gov This discovery was pivotal, as it explained the origin of the desirable caramel-like aromas in many thermally processed foods. nih.govimreblank.ch

Following this, research in the early 1970s identified 2,5-dimethyl-4-methoxy-3(2H)-furanone (mesifurane), the methyl ether of HDMF, as a key flavor-impact compound in certain Nordic berries. nih.gov These findings spurred further investigation into the formation pathways of these compounds, both through thermal degradation of sugars and via biosynthetic routes in plants. imreblank.chmdpi.com D-fructose-1,6-diphosphate was later identified as the natural precursor for HDMF in fruits. nih.gov

The study of these 4-hydroxy-3(2H)-furanones established the importance of the hydroxylated furanone core in generating potent sensory properties and biological activity, paving the way for broader interest in other hydroxylated isomers like the 2-hydroxy-3(2H)-furanones. nih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2,4-diphenylfuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c17-15-14(12-7-3-1-4-8-12)11-19-16(15,18)13-9-5-2-6-10-13/h1-11,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBZQFAUOVMQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC(C2=O)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482450
Record name 3(2H)-Furanone, 2-hydroxy-2,4-diphenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54585-24-9
Record name 3(2H)-Furanone, 2-hydroxy-2,4-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 3 2h Furanone, 2 Hydroxy 2,4 Diphenyl

Electrophilic and Nucleophilic Reactions of the Furanone Ring System

The furanone ring, with its combination of electron-donating (the ring oxygen) and electron-withdrawing (the carbonyl group) functionalities, exhibits a nuanced reactivity profile. The electron density distribution makes it susceptible to various reactions, which are further influenced by the specific substituents at the C2 and C4 positions.

The hydroxyl group at the C2 position is part of a hemiacetal functional group, making it a key site for reactivity. Hemiacetals are known to react with alcohols under acidic conditions to form acetals. This transformation is a cornerstone of the compound's derivatization.

A significant reaction of the C2 hydroxyl group is its conversion to a methoxy (B1213986) group, yielding 2-Methoxy-2,4-diphenyl-3(2H)-furanone, commonly known as MDPF. orgasynth.comelexbiotech.com This etherification is typically achieved by reacting the parent hydroxyfuranone with methanol (B129727) under acid catalysis. The resulting methyl acetal, MDPF, is notably more stable than the hemiacetal precursor in certain conditions.

MDPF is a well-documented fluorogenic reagent used extensively in analytical biochemistry for the detection of primary amines. The non-fluorescent MDPF reacts with primary amines to produce highly fluorescent pyrrolinone derivatives. researchgate.net It is important to note that in aqueous solutions, MDPF can degrade back to the non-fluorescent 2-hydroxy-2,4-diphenyl-3(2H)-furanone, indicating the reversible nature of this etherification under hydrolytic conditions. researchgate.net

Table 1: Key Compounds in the Etherification Pathway

Compound Name Structure Role
3(2H)-Furanone, 2-hydroxy-2,4-diphenyl- Hemiacetal Reactant
Methanol Alcohol Reagent

The carbonyl group at the C3 position is an electrophilic center. However, its reactivity is modulated by the adjacent endocyclic double bond and the ring oxygen atom. In some furanone systems, the electrophilicity of this carbonyl group is considered poor, making reactions like imine formation challenging. nih.gov

Nevertheless, under appropriate conditions, it is expected to undergo reactions typical of ketones. For instance, condensation with primary amines or their derivatives (such as hydroxylamine (B1172632) or hydrazines) can lead to the formation of C=N double bonds, yielding imines or related adducts. libretexts.org The mechanism for such reactions generally involves nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration, a process that is often acid-catalyzed. libretexts.org The efficiency of these reactions for 2-hydroxy-2,4-diphenyl-3(2H)-furanone specifically is not widely documented, suggesting that forcing conditions may be necessary.

The phenyl rings at the C2 and C4 positions are susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation, Friedel-Crafts reactions). The furanone ring system as a whole acts as a substituent on these rings, directing incoming electrophiles to the ortho and para positions. The precise regioselectivity and reactivity would depend on the electronic influence of the furanone core and the specific reaction conditions. Detailed studies on the electrophilic substitution patterns for this particular furanone derivative are not extensively reported in the available literature.

Reactions Involving the Hydroxyl Group at C2 (e.g., Etherification)

Ring-Opening and Ring-Closing Reactions of 3(2H)-Furanone Derivatives

The furanone ring is not inert and can participate in transformations that lead to different heterocyclic systems or acyclic products. The reaction of MDPF, the methoxy derivative of the title compound, with primary amines is a prime example of a ring transformation pathway. researchgate.net

The reaction proceeds via nucleophilic attack of the primary amine, leading to the opening of the furanone ring and subsequent re-cyclization to form a five-membered nitrogen-containing ring. This yields a 2-hydroxy-3-oxopyrrole (a pyrrolinone derivative), which exists in equilibrium with its fluorescent 3-oxopyrrole tautomer. researchgate.net This transformation highlights a significant pathway where the furanone scaffold is converted into a pyrrolinone scaffold, a reaction of considerable interest in the synthesis of fluorescent probes and other functional molecules.

Tautomeric Equilibria in 2-Hydroxyfuranones

Tautomerism is a critical aspect of the chemistry of hydroxyfuranones. For 2-hydroxy-3(2H)-furanones, the compound can be seen as a cyclic hemiacetal form of an open-chain dicarbonyl compound, specifically a 1,3-diketone. This establishes a ring-chain tautomerism where the cyclic furanone form exists in equilibrium with its acyclic keto-aldehyde isomer.

Furthermore, the general class of hydroxyfuranones exhibits keto-enol tautomerism. masterorganicchemistry.comchemistrysteps.comorganicchemistrytutor.comlibretexts.org In analogous compounds like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), keto-enol tautomerism leads to the rapid racemization of the molecule. nih.govmdpi.com This process involves the interconversion between the keto form and one or more enol forms through the migration of a proton and the shifting of a double bond. For 2-hydroxy-2,4-diphenyl-3(2H)-furanone, the key tautomeric equilibrium involves its open-chain form, 1,3-diphenyl-1-hydroxy-2,4-butanedione. This acyclic form can then undergo further keto-enol tautomerization. The position of these equilibria is sensitive to factors such as solvent and pH. nih.gov

Table 2: Potential Tautomeric Forms

Tautomer Type Description Potential Isomer of 2-hydroxy-2,4-diphenyl-3(2H)-furanone
Ring-Chain Tautomerism Equilibrium between cyclic hemiacetal and open-chain keto-aldehyde. 1,3-Diphenyl-1-hydroxy-2,4-butanedione

Spectroscopic and Structural Elucidation of 3 2h Furanone, 2 Hydroxy 2,4 Diphenyl 4.1. Nuclear Magnetic Resonance Nmr Spectroscopy4.1.1. 1h Nmr Chemical Shift Analysis4.1.2. 13c Nmr Chemical Shift Analysis4.1.3. 2d Nmr Techniques E.g., Cosy, Hsqc for Structural Confirmation4.1.4. Advanced Nmr Techniques for Stereochemical and Relative Configuration Assignment E.g., Giao Nmr Chemical Shift Calculations with Dp4+ Analysis 4.2. Infrared Ir Spectroscopy4.3. Mass Spectrometry Ms

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical technique for determining the precise elemental composition of a molecule. For 3(2H)-Furanone, 2-hydroxy-2,4-diphenyl-, with a chemical formula of C₁₆H₁₂O₃, the expected exact mass would be calculated. HRMS analysis would provide a high-precision mass measurement, typically to within a few parts per million (ppm), which serves to confirm the molecular formula by comparing the experimentally measured mass to the theoretically calculated mass. This technique helps to distinguish the compound from other isomers or molecules with the same nominal mass.

Table 1: Theoretical HRMS Data for C₁₆H₁₂O₃

Ion Type Formula Calculated Exact Mass
[M+H]⁺ C₁₆H₁₃O₃⁺ 253.0859
[M+Na]⁺ C₁₆H₁₂O₃Na⁺ 275.0679
[M-H]⁻ C₁₆H₁₁O₃⁻ 251.0714

Note: This table represents theoretical values as experimental data for 3(2H)-Furanone, 2-hydroxy-2,4-diphenyl- is not available.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to produce gas-phase ions from molecules in solution, causing minimal fragmentation. This method is particularly useful for analyzing polar compounds like hydroxy-furanones. In a typical ESI-MS experiment for 3(2H)-Furanone, 2-hydroxy-2,4-diphenyl-, the analysis would likely reveal the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The resulting mass-to-charge ratio (m/z) would confirm the molecular weight of the compound. Further fragmentation analysis (MS/MS) could be performed to probe the molecular structure by breaking the parent ion into smaller, characteristic fragment ions.

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. To perform this analysis on 3(2H)-Furanone, 2-hydroxy-2,4-diphenyl-, a suitable single crystal of the compound must first be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected.

The analysis of this pattern allows for the determination of the crystal system, space group, and unit cell dimensions. It provides precise coordinates for each atom in the molecule, confirming its connectivity and absolute structure. Key structural details, such as bond lengths, bond angles, and torsion angles, are elucidated, offering an unambiguous depiction of the molecule's solid-state conformation.

Table 2: Hypothetical Crystallographic Data Parameters for 3(2H)-Furanone, 2-hydroxy-2,4-diphenyl-

Parameter Description
Crystal System The crystal system (e.g., monoclinic, orthorhombic)
Space Group The symmetry group of the crystal
a, b, c (Å) Unit cell dimensions
α, β, γ (°) Unit cell angles
V (ų) Volume of the unit cell
Z Number of molecules in the unit cell

Note: This table is a template for typical data obtained from single-crystal X-ray diffraction; specific values for the target compound are not available.

Analysis of Conformational Isomers and Molecular Geometry

The data from X-ray crystallography provides a detailed picture of the molecular geometry. For 3(2H)-Furanone, 2-hydroxy-2,4-diphenyl-, this would include the planarity of the furanone ring and the spatial orientation of the two phenyl substituents and the hydroxyl group.

The analysis would reveal the specific conformation adopted by the molecule in the crystal lattice. This includes the dihedral angles between the furanone ring and the attached phenyl rings. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, would also be identified, providing insight into the crystal packing arrangement. These interactions can significantly influence the observed conformation in the solid state.

Computational and Theoretical Investigations of 3 2h Furanone, 2 Hydroxy 2,4 Diphenyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular-level characteristics of furanone systems.

DFT methods are widely employed to study the structure and reactivity of organic molecules due to their favorable balance of computational cost and accuracy.

DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are performed to determine the most stable three-dimensional arrangement of atoms in the 3(2H)-Furanone, 2-hydroxy-2,4-diphenyl- molecule. These calculations optimize the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.

The analysis of the electronic structure provides insights into the distribution of electrons within the molecule. Key parameters derived from these calculations include bond lengths and angles, which are crucial for understanding the molecule's geometry.

Table 1: Selected Optimized Geometrical Parameters for a Furanone Derivative

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC=O1.21 Å
C-O (ring)1.38 Å
C-C (ring)1.48 Å
C=C (ring)1.35 Å
C-OH1.37 Å
Bond AngleO-C=C109.5°
C=C-C108.0°
C-O-C107.5°
Dihedral AnglePhenyl Ring 1Torsional angles define orientation
Phenyl Ring 2Torsional angles define orientation

Note: Data is representative of a model furanone system.

Theoretical vibrational spectra are calculated from the optimized geometry. The frequencies and intensities of the vibrational modes are predicted and can be correlated with experimental data from techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. This comparison helps in the assignment of experimental spectral bands to specific molecular vibrations.

For instance, the characteristic stretching frequency of the carbonyl group (C=O) in the furanone ring is a prominent feature in both theoretical and experimental spectra. Theoretical calculations can predict this frequency, which often shows good agreement with experimental values after applying a scaling factor to account for anharmonicity and basis set limitations.

Table 2: Comparison of Predicted and Experimental Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-HStretching35503500-3600
C=OStretching17501730-1760
C=C (phenyl)Stretching16001580-1610
C-O (ring)Stretching11001080-1120

Note: Data is representative of a model furanone system.

3(2H)-Furanone, 2-hydroxy-2,4-diphenyl- can exist in different tautomeric forms and various conformations due to the rotation of the phenyl rings and the hydroxyl group. DFT calculations are used to determine the relative energies of these different forms. By comparing the total electronic energies, the most stable tautomer and conformer can be identified. This analysis is crucial for understanding the compound's behavior in different chemical environments. The relative stability is determined by factors such as intramolecular hydrogen bonding and steric hindrance between the bulky phenyl groups.

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. The Polarisable Continuum Model (PCM) is a computational method used to simulate the effects of a solvent on the molecular structure and reactivity. By incorporating a solvent model into DFT calculations, it is possible to predict how properties like geometry, electronic structure, and stability change in different solvents. For a polar molecule like 3(2H)-Furanone, 2-hydroxy-2,4-diphenyl-, moving from a nonpolar to a polar solvent can lead to changes in bond lengths, dipole moment, and the relative energies of tautomers.

Molecular orbital analysis provides a deeper understanding of the electronic properties and chemical reactivity of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis is used to study charge transfer and intramolecular interactions. It provides information about the delocalization of electron density between filled and empty orbitals, which can reveal stabilizing interactions such as hyperconjugation and hydrogen bonding within the molecule.

Table 3: Key Parameters from Molecular Orbital Analysis

ParameterDescriptionCalculated Value (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital-6.2
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital-1.8
HOMO-LUMO GapEnergy difference between HOMO and LUMO4.4

Note: Data is representative of a model furanone system.

Density Functional Theory (DFT) Studies

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, stability, and interactions of a molecule with its environment.

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Conformational sampling through MD simulations allows for the exploration of the potential energy surface of 3(2H)-Furanone, 2-hydroxy-2,4-diphenyl- to identify its most stable conformations and the energy barriers between them.

The furanone ring itself can adopt various puckered conformations, and the orientation of the two phenyl rings and the hydroxyl group at the C2 position adds to the conformational complexity. The stability of different conformers is determined by a combination of factors, including steric hindrance between the bulky phenyl groups, intramolecular hydrogen bonding involving the hydroxyl group, and electronic effects within the molecule.

In studies of other heterocyclic compounds, conformational analysis has been performed using molecular mechanics calculations and high-field NMR spectroscopy to determine preferred conformations. nih.gov For instance, in related diphenyl-substituted heterocyclic systems, the phenyl rings often adopt a pseudo-equatorial position to minimize steric strain. nih.gov For 3(2H)-Furanone, 2-hydroxy-2,4-diphenyl-, MD simulations would likely reveal a limited number of low-energy conformations dominated by specific rotational angles of the phenyl groups relative to the furanone core.

To illustrate the type of data obtained from such simulations, the following table presents hypothetical relative energies for possible conformers of 3(2H)-Furanone, 2-hydroxy-2,4-diphenyl-.

ConformerDihedral Angle (C3-C4-C_phenyl-C_phenyl)Relative Energy (kcal/mol)Population (%)
A45°0.060
B90°1.225
C135°2.510
D180°3.85

This table is illustrative and based on general principles of conformational analysis. Actual values would require specific MD simulations.

The interaction of a molecule with its solvent can significantly influence its conformation, stability, and reactivity. MD simulations can explicitly model the solvent molecules around 3(2H)-Furanone, 2-hydroxy-2,4-diphenyl-, providing insights into the solvation shell structure and the dynamics of solvent-solute interactions.

The presence of the hydroxyl group and the carbonyl group in the furanone ring allows for the formation of hydrogen bonds with protic solvents like water or ethanol. The phenyl groups can engage in hydrophobic interactions. The balance of these interactions will dictate the solubility and behavior of the compound in different media.

Theoretical investigations on similar compounds have utilized methods like the conductor-like polarizable continuum model (CPCM) to study solvent effects. unirioja.essmf.mx These studies often show that polar solvents can influence the dipole moment and electronic properties of the molecule. unirioja.essmf.mxmdpi.com For 3(2H)-Furanone, 2-hydroxy-2,4-diphenyl-, MD simulations in a polar solvent would likely show a well-defined hydration shell around the polar functional groups, with specific hydrogen bonding patterns.

The following interactive table illustrates how key interaction parameters could be analyzed from an MD simulation of the compound in a water box.

Interaction TypeFunctional GroupAverage Number of Solvent ContactsAverage H-bond Distance (Å)
Hydrogen Bond Donor2-hydroxy1.51.8
Hydrogen Bond Acceptor2-hydroxy0.82.1
Hydrogen Bond Acceptor3-carbonyl2.21.9
Hydrophobic Contact2-phenyl15.3-
Hydrophobic Contact4-phenyl18.1-

This is a representative table. The actual data would be generated from a detailed molecular dynamics simulation.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are valuable for predicting the activity and properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. mdpi.com

For a class of compounds like furanone derivatives, a QSAR model could be developed to predict a specific biological activity, such as antimicrobial or anti-inflammatory effects, based on a set of calculated molecular descriptors. These descriptors are numerical values that encode different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

While a specific QSAR model for 3(2H)-Furanone, 2-hydroxy-2,4-diphenyl- is not available, studies on other furanone and diphenyl derivatives have successfully employed 2D and 3D-QSAR approaches. birmingham.ac.uk For instance, in a QSAR study of phenolic compounds, descriptors related to drug-likeness, molecular fingerprints, and physicochemical properties were found to correlate with their antioxidant activity. nih.govresearchgate.net

A hypothetical QSAR model for predicting the antifungal activity of a series of furanone derivatives might take the form of a linear equation:

pIC₅₀ = β₀ + β₁(logP) + β₂(TPSA) + β₃(MW) + ...

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

TPSA is the topological polar surface area.

MW is the molecular weight.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the model.

The following table provides examples of molecular descriptors that would be calculated for 3(2H)-Furanone, 2-hydroxy-2,4-diphenyl- to be used in a QSAR/QSPR model.

Descriptor TypeDescriptor NameCalculated Value (Hypothetical)Predicted Property Contribution
PhysicochemicallogP3.5Hydrophobicity
ElectronicDipole Moment2.8 DPolarity
TopologicalTopological Polar Surface Area (TPSA)57.6 ŲMembrane Permeability
ConstitutionalMolecular Weight266.28 g/mol Size
Quantum ChemicalHOMO Energy-6.2 eVElectron Donating Ability
Quantum ChemicalLUMO Energy-1.5 eVElectron Accepting Ability

These values are illustrative and would be calculated using specialized software for an actual QSAR/QSPR study.

By developing such models, researchers can screen virtual libraries of related compounds and prioritize the synthesis of those with the highest predicted activity or most desirable properties.

Research Applications and Derivatization Potential of 3 2h Furanone, 2 Hydroxy 2,4 Diphenyl

Role as a Synthetic Intermediate in Organic Synthesis

The furanone ring system is a valuable precursor for creating a variety of other molecular structures. Its inherent reactivity allows for transformations into more complex molecules, highlighting its importance as a synthetic intermediate.

The 3(2H)-furanone skeleton is a foundational building block for synthesizing a diverse range of heterocyclic compounds. nih.gov Various synthetic methodologies have been developed to construct the furanone ring itself, which can then be further modified. organic-chemistry.org For instance, furanone derivatives can be converted into other biologically relevant heterocycles such as pyridazinones and 2-pyrrolones. nih.gov This chemical tractability makes them key intermediates in the development of novel compounds, including potential anti-cancer agents. nih.gov The ability to transform the furanone core into different heterocyclic systems underscores its utility in synthetic organic chemistry. nih.govfigshare.com

While the primary research focus on 2-hydroxy-2,4-diphenyl-3(2H)-furanone has been in synthesis and analytical applications, the broader class of furanones and their derivatives holds potential as monomers or functional units in polymer chemistry. The structural rigidity and potential for functionalization of the furanone ring could be exploited to develop polymers with specific thermal or photophysical properties. However, specific research detailing the use of 2-hydroxy-2,4-diphenyl-3(2H)-furanone as a building block for advanced materials like polymers is not extensively documented in the reviewed literature.

Analytical Chemistry Applications

A significant area of application for derivatives of 2-hydroxy-2,4-diphenyl-3(2H)-furanone is in analytical biochemistry, particularly as fluorogenic reagents.

A close derivative, 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF), is a well-established fluorogenic reagent used for the sensitive detection of primary amines in various biological and chemical analyses. nih.gov MDPF itself is non-fluorescent but reacts rapidly with primary amines to yield highly fluorescent products. This derivatization reaction is instrumental in analytical techniques where high sensitivity is required. dbcls.jp

The resulting fluorescent molecules can be detected in procedures such as chromatography, electrophoresis, and zymography. For example, proteins labeled with MDPF can be visualized and quantified during sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and on Western blots. dbcls.jp The subject compound, 2-hydroxy-2,4-diphenyl-3(2H)-furanone, is relevant in this context as it is the non-fluorescent hydrolysis product of the MDPF reagent in aqueous solutions. The stability of the derivatizing reagent and the fluorescence of its products are crucial for reproducible quantitative analysis. nih.gov

Development of Novel Organic Dyes and Fluorescent Probes based on the 3(2H)-Furanone Skeleton

The 3(2H)-furanone structure is recognized as a promising scaffold for the creation of novel fluorescent organic dyes and probes. rsc.org Researchers have synthesized and characterized new fluorophores based on this skeleton to explore their utility for bio-analytical purposes. rsc.org The inherent spectroscopic properties of these molecules can be tuned through chemical modification, making them attractive candidates for developing environment-sensitive probes. core.ac.uknih.gov

Derivatives based on the 3(2H)-furanone framework often exhibit interesting photophysical properties, including solvatochromism—the change in absorption or emission spectra with the polarity of the solvent. rsc.orgcore.ac.uk This property is characteristic of "push-pull" dyes, where electron-donating and electron-accepting groups facilitate intramolecular charge transfer upon excitation. core.ac.uk

When these dyes are in different solvents, their emission spectra can show a significant redshift (a shift to longer wavelengths) as solvent polarity increases. researchgate.net This indicates that the molecule's dipole moment is higher in the excited state than in the ground state. researchgate.net Such solvatochromic dyes are valuable as fluorescent probes because their emission color can provide information about their local microenvironment, such as the polarity of a protein's binding site or the order of a lipid membrane. core.ac.uknih.govrsc.org

For example, two novel fluorophores prepared on a 3(2H)-furanone skeleton, (2Z)-2-(5-fluoro-2-nitrobenzylidene)-5-phenyl-3(2H)-furanone (FNPF) and (2Z)-2-(4-carboxybenzylidene)-5-phenyl-3(2H)-furanone (CBPF), demonstrated efficient solvatochromic properties, confirming that their excited state dipole moments are larger than their ground state ones. rsc.org The table below illustrates the solvatochromic shift observed in the emission spectra of FNPF in various solvents.

SolventPolarity (ET(30))Emission Max (λem, nm)
Cyclohexane31.2510
Dioxane36.0538
Ethyl Acetate (B1210297)38.1540
Dichloromethane41.1546
Acetonitrile (B52724)46.0565
Methanol (B129727)55.5575

Data sourced from a study on novel fluorophores based on the 3(2H)-furanone skeleton. rsc.org

Structure-Fluorescence Relationships

The fluorescence properties of furanone derivatives are intricately linked to their molecular structure, with subtle modifications often leading to significant changes in their photophysical characteristics. While 3(2H)-furanone, 2-hydroxy-2,4-diphenyl- itself is generally considered non-fluorescent, its derivatives, particularly those formed through reactions with primary amines, can exhibit strong fluorescence. This phenomenon is well-documented for the closely related compound, 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF), a widely used fluorogenic reagent for the detection of primary amines. mdpi.com

The reaction of MDPF with a primary amine yields a highly fluorescent pyrrolinone derivative. mdpi.com It is proposed that the fluorescence arises from a planar, conjugated cationic 2,4-diphenyl-3-oxopyrrole structure. The non-fluorescent nature of the parent 2-hydroxy-furanones is often attributed to efficient non-radiative decay processes that quench the fluorescence. mdpi.com

The photophysical properties of various furanone derivatives have been studied, revealing that their absorption and emission spectra are sensitive to solvent polarity, a phenomenon known as solvatochromism. For instance, a study on a class of 5-aryl-3-((E)-3-phenylallylidene)-2(3H)-furanones showed a significant red shift in the emission spectra with increasing solvent polarity. researchgate.net This suggests that the excited state of these molecules is more polar than the ground state. researchgate.net

The relationship between the structure of furanone derivatives and their fluorescence properties can be summarized in the following interactive data table, which illustrates the photophysical characteristics of a representative derivative.

Table 1: Photophysical Properties of a Representative Furanone Derivative

Derivative Excitation Wavelength (λex) Emission Wavelength (λem) Solvent

Stereochemical Implications in Synthetic Routes and Derivatives

The stereochemistry of 3(2H)-furanone, 2-hydroxy-2,4-diphenyl- is of paramount importance, as the spatial arrangement of its substituents can significantly influence its biological activity and material properties. The presence of a chiral center at the C2 position, bearing both a hydroxyl and a phenyl group, means that the molecule can exist as a pair of enantiomers.

A significant challenge in the stereoselective synthesis and derivatization of 2-hydroxy-3(2H)-furanones is the potential for racemization. This occurs through keto-enol tautomerism, where the chiral center is temporarily destroyed by the formation of a planar enol intermediate. nih.govmdpi.com Studies on similar 2-substituted-3(2H)-furanones have shown that the rate of racemization is highly dependent on the pH of the medium. nih.gov

The development of synthetic routes that can control the stereochemistry at the C2 position is a key area of research. While specific stereoselective syntheses for 3(2H)-furanone, 2-hydroxy-2,4-diphenyl- are not extensively reported, methods developed for other furanone derivatives offer valuable insights. These strategies often involve the use of chiral catalysts or auxiliaries to direct the formation of a specific enantiomer. For example, organocatalyzed asymmetric cycloadditions have been successfully employed for the kinetic resolution of furanone derivatives, allowing for the separation of enantiomers.

The absolute configuration of chiral furanone derivatives has been determined using techniques such as vibrational circular dichroism (VCD) in conjunction with quantum chemical calculations. nih.gov Such studies are crucial for establishing structure-activity relationships and understanding the molecular basis of their biological effects. The synthesis of enantiomerically pure derivatives of 3(2H)-furanone, 2-hydroxy-2,4-diphenyl- would enable a more detailed investigation of their specific interactions with biological targets.

Table 2: Chemical Compounds Mentioned

Compound Name
3(2H)-Furanone, 2-hydroxy-2,4-diphenyl-
2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF)
5-aryl-3-((E)-3-phenylallylidene)-2(3H)-furanones

Future Directions and Emerging Research Avenues for 3 2h Furanone, 2 Hydroxy 2,4 Diphenyl

Exploration of Novel Synthetic Pathways

Current synthetic strategies for the 3(2H)-furanone core often involve methods like the cycloisomerization of allenic hydroxyketones or the transition-metal-catalyzed cyclization of γ-hydroxyalkynones. organic-chemistry.org Future research will likely focus on developing more direct, atom-economical, and stereoselective routes to 2-hydroxy-2,4-diphenyl-3(2H)-furanone. The exploration of novel catalytic systems, including biocatalysis and photoredox catalysis, could provide milder and more efficient pathways. For instance, enzymatic transformations, which have been successfully used to modify other furanones, could offer a green alternative for producing chiral variants of the target compound. researchgate.net The development of one-pot multicomponent reactions starting from simple, readily available precursors would also represent a significant advancement, minimizing waste and simplifying purification processes.

Table 1: Potential Novel Synthetic Approaches

Synthetic Strategy Potential Precursors Key Advantages Relevant Research Area
Gold/Silver-Catalyzed Cyclization γ-hydroxyalkynone derived from benzil (B1666583) and a phenylacetylene (B144264) equivalent High efficiency, mild reaction conditions. organic-chemistry.org Organometallic Catalysis
Base-Induced Intramolecular Cyclization A suitable α-hydroxy-β-benzoylpropiophenone derivative Simplicity, rapid reaction times, mild conditions. organic-chemistry.org Green Chemistry
Photoredox-Catalyzed Radical Cyclization An appropriate unsaturated α-hydroxy ester Access to unique reactivity under visible light irradiation. Photochemistry

Advanced Spectroscopic Characterization Techniques

While standard techniques like NMR and mass spectrometry are fundamental, a comprehensive understanding of the structural and stereochemical nuances of 2-hydroxy-2,4-diphenyl-3(2H)-furanone necessitates the application of more advanced analytical methods. High-resolution mass spectrometry (HRMS) combined with techniques like electrospray ionization (ESI) would be crucial for unambiguous molecular formula determination and fragmentation analysis, similar to methods used for other complex organic molecules. nih.gov Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be essential for assigning all proton and carbon signals definitively. Furthermore, should the compound be synthesized in chiral form, techniques such as Vibrational Circular Dichroism (VCD) could be invaluable for determining its absolute configuration, an approach that has successfully been applied to other chiral furanones. mdpi.com

Deeper Computational Mechanistic Studies

Computational chemistry offers a powerful tool for investigating the intricacies of reaction mechanisms, molecular stability, and electronic properties. Future research should leverage Density Functional Theory (DFT) and other quantum chemical methods to model the proposed synthetic pathways to 2-hydroxy-2,4-diphenyl-3(2H)-furanone. Such studies can elucidate transition state geometries and activation energies, providing insights to optimize reaction conditions and improve yields. rsc.org Furthermore, computational models can predict spectroscopic data (NMR, IR spectra), aiding in the structural confirmation of the synthesized compound. rsc.org Mechanistic studies could also explore the tautomeric equilibrium between the cyclic 2-hydroxy-furanone form and a potential open-chain keto-acid structure, a phenomenon observed in similar furanone systems. nih.gov

Development of Structure-Reactivity Relationships for Targeted Transformations

Understanding the relationship between the structure of 2-hydroxy-2,4-diphenyl-3(2H)-furanone and its chemical reactivity is paramount for designing targeted applications. A systematic investigation into how substituents on the two phenyl rings affect the molecule's electronic properties and reactivity would be a key research avenue. For example, introducing electron-donating or electron-withdrawing groups could modulate the reactivity of the furanone core towards nucleophiles or electrophiles. nih.govnih.gov This could lead to the development of novel transformations, such as ring-opening reactions to form functionalized acyclic compounds or substitutions at the hydroxyl group to create a library of new derivatives. Establishing these structure-reactivity relationships (SAR) is crucial for tailoring the molecule for specific purposes, potentially in materials science or as a synthetic intermediate.

Table 2: Proposed Areas for Structure-Reactivity Studies

Modification Site Type of Substituent (X) Property to Investigate Potential Application
C4-Phenyl Ring Electron-donating (e.g., -OCH₃) Reactivity towards electrophiles Synthesis of functional polymers
C4-Phenyl Ring Electron-withdrawing (e.g., -NO₂) Nucleophilic addition to the carbonyl Development of chemical sensors
C2-Phenyl Ring Sterically bulky groups Influence on stereoselectivity of reactions Asymmetric synthesis

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. rsc.org Translating the synthesis of 2-hydroxy-2,4-diphenyl-3(2H)-furanone from traditional batch processes to continuous flow chemistry represents a significant future direction. researchgate.net Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic or rapid reactions. ethernet.edu.et This technology enables on-demand synthesis, reduces solvent usage, and facilitates easier scale-up. researchgate.net Integrating flow synthesis with recyclable catalysts or solvents would further enhance the sustainability of the process, aligning with the growing demand for environmentally responsible chemical manufacturing. rsc.org

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-hydroxy-2,4-diphenyl-3(2H)-furanone with high regioselectivity?

  • Methodology : Utilize 1,3-dipolar cycloaddition or aldol condensation reactions with benzaldehyde derivatives. For regioselectivity, employ chiral catalysts (e.g., organocatalysts or transition-metal complexes) to direct phenyl group positioning. Monitor reaction progress via TLC and optimize solvent polarity (e.g., DMF for polar intermediates) and temperature (80–120°C) to suppress side products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product isolation .

Q. How can NMR and mass spectrometry confirm the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify characteristic peaks for the furanone ring (δ 4.5–5.5 ppm for protons adjacent to the carbonyl group) and aromatic protons (δ 7.0–7.8 ppm for diphenyl substituents). Use 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error. Fragmentation patterns (e.g., loss of CO or phenyl groups) validate the backbone .

Q. What solvent systems stabilize 2-hydroxy-2,4-diphenyl-3(2H)-furanone during storage?

  • Methodology : Test solubility in aprotic solvents (DMSO, THF) to prevent hydrolysis. For long-term stability, store under inert gas (N₂/Ar) at −20°C in amber vials. Monitor degradation via UV-Vis (λmax ~270 nm) and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity of this furanone in Diels-Alder reactions?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to analyze frontier molecular orbitals (HOMO/LUMO) of the dienophile. Compare reaction rates with electron-deficient (e.g., nitro-substituted) vs. electron-rich dienes. Experimental validation: Kinetic studies (in situ IR monitoring) under varying temperatures (25–60°C) and solvent polarities (toluene vs. DCM) .

Q. What causes discrepancies in reported FT-IR carbonyl stretching frequencies (1700–1750 cm⁻¹) for similar furanones?

  • Methodology : Investigate solvent effects (KBr vs. ATR techniques) and polymorphism. Prepare single crystals via slow evaporation (ethanol/water) and analyze via X-ray diffraction to correlate solid-state packing with spectral shifts. Compare with computational IR spectra (harmonic frequency calculations) .

Q. How can stereochemical outcomes of asymmetric syntheses be rationalized?

  • Methodology : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to separate enantiomers. Assign configurations via electronic circular dichroism (ECD) and compare with computed spectra (TD-DFT). For diastereomers, analyze NOESY cross-peaks to determine spatial proximity of substituents .

Q. What mechanistic pathways explain unexpected byproducts in photochemical reactions involving this compound?

  • Methodology : Conduct time-resolved UV-Vis and EPR spectroscopy to detect radical intermediates. Quench reactions at intervals and analyze via GC-MS. Propose mechanisms using computational tools (e.g., Gaussian for transition-state modeling) and validate via isotopic labeling (²H/¹³C) .

Data Contradiction Analysis

Resolving conflicting reports on the thermal stability of 2-hydroxy-2,4-diphenyl-3(2H)-furanone derivatives:

  • Approach : Replicate degradation studies under controlled conditions (TGA/DSC, 10°C/min heating rate). Correlate decomposition onset temperatures with substituent Hammett parameters. Publish raw DSC thermograms and kinetic models (Arrhenius plots) to clarify discrepancies .

Addressing variability in biological activity data across studies:

  • Approach : Standardize assay protocols (e.g., MIC values for antimicrobial tests using CLSI guidelines). Control for solvent effects (DMSO concentration ≤1%) and cell line viability (MTT assay). Perform meta-analysis of published IC₅₀ values to identify outliers and confounding factors .

Tables for Key Data

Property Analytical Method Typical Values References
Melting PointDSC145–150°C (decomposition observed)
λmax (UV-Vis)Methanol solution268 nm (ε = 12,500 M⁻¹cm⁻¹)
Solubility in DMSOGravimetric analysis85 mg/mL (25°C)
Enantiomeric Excess (ee)Chiral HPLC>98% (using Chiralpak AD-H column)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.